ETA Receptor Binding Affinity: TBC3711 vs. Sitaxentan
TBC3711 exhibits subnanomolar binding affinity for the ETA receptor with a Ki of 0.034 nM , which is approximately 12.6-fold lower (more potent) than the reported Ki of sitaxentan (0.43 nM) .
| Evidence Dimension | ETA Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.034 nM |
| Comparator Or Baseline | Sitaxentan, Ki = 0.43 nM |
| Quantified Difference | 12.6-fold lower Ki for TBC3711 |
| Conditions | In vitro radioligand binding assays using human ETA receptor |
Why This Matters
Superior target binding affinity may translate to a lower effective dose and potentially reduced off-target engagement at therapeutic concentrations.
- [1] Wu C, Decker ER, Blok N, Bui H, You TJ, Wang J, Bourgoyne AR, Knowles V, Berens KL, Holland GW, Brock TA, Dixon RA. Discovery, modeling, and human pharmacokinetics of N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (TBC3711), a second generation, ETA selective, and orally bioavailable endothelin antagonist. J Med Chem. 2004;47(8):1969-86. View Source
- [2] Sitaxentan sodium (TBC-11251) Product Information. Adooq Bioscience. View Source
